4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine
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Description
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine is a useful research compound. Its molecular formula is C20H25ClF3N5O3S and its molecular weight is 507.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA .
Mode of Action
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine acts as an inhibitor of the ACC enzyme . By binding to the enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby disrupting fatty acid synthesis .
Biochemical Pathways
The inhibition of ACC by 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine affects the fatty acid synthesis pathway . This disruption can lead to a decrease in the production of important biomolecules that are derived from fatty acids, impacting various cellular functions .
Pharmacokinetics
As a proherbicide, 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine undergoes hydrolysis of its methyl ester to become the active herbicide
Result of Action
The molecular and cellular effects of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1’-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4’-bipiperidine’s action primarily involve the disruption of fatty acid synthesis . This can lead to a decrease in the production of biomolecules derived from fatty acids, potentially affecting various cellular functions .
Properties
IUPAC Name |
3-chloro-2-[1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClF3N5O3S/c1-27-12-18(26-13-27)33(30,31)29-8-2-15(3-9-29)28-6-4-16(5-7-28)32-19-17(21)10-14(11-25-19)20(22,23)24/h10-13,15-16H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNVZKYPNWSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClF3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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